

A Toxicological Deep Dive into Bis(2-hydroxyethyl) Terephthalate: A Read-Across Approach

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) terephthalate*

Cat. No.: *B044557*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-hydroxyethyl) terephthalate (BHET) is a key intermediate in the production and recycling of polyethylene terephthalate (PET). Despite its industrial significance, a comprehensive toxicological profile for BHET is notably absent in publicly available literature. Regulatory assessments, such as those found in the ECHA registration dossier, utilize a read-across approach, predicting the toxicological properties of BHET from its expected hydrolysis products: terephthalic acid (TPA) and ethylene glycol (EG). This guide synthesizes the available data, focusing on the toxicological profiles of TPA and EG to provide a comprehensive overview based on this read-across methodology. The significant data gaps for BHET itself are a critical finding of this report.

Introduction to Bis(2-hydroxyethyl) Terephthalate (BHET)

BHET is an organic compound formed from the esterification of terephthalic acid with ethylene glycol. It is a primary monomer in the synthesis of PET and a product of PET glycolysis, a common chemical recycling method. Due to its role as a captive chemical intermediate, comprehensive toxicological studies on BHET have not been widely published. The European Chemicals Agency (ECHA) registration dossier for BHET indicates that its toxicological

properties are inferred from its breakdown products, a common practice for substances that are rapidly metabolized to well-characterized molecules.^[1]

Toxicological Data: A Read-Across Approach

The core of BHET's toxicological assessment lies in the analysis of its metabolites, terephthalic acid and ethylene glycol. This section presents the available quantitative data for these compounds, highlighting the absence of direct data for BHET in most standard toxicological endpoints.

Acute Toxicity

Quantitative data for acute toxicity are summarized in Table 1. Notably, direct oral, dermal, and inhalation acute toxicity data for BHET are unavailable. The read-across approach suggests a low order of acute toxicity.

Table 1: Acute Toxicity Data for BHET, Terephthalic Acid (TPA), and Ethylene glycol (EG)

Substance	Test	Species	Route	Value	Reference
Bis(2-hydroxyethyl) terephthalate (BHET)	LC50 (96h)	Fish (Predicted)	Aquatic	>1530 mg/L	ECHA Dossier[1]
LD50	Rat	Oral	No data available	Multiple SDS[2]	
LD50	-	Dermal	No data available	Multiple SDS[2]	
LC50	-	Inhalation	No data available	Multiple SDS[2]	
Terephthalic Acid (TPA)	LD50	Rat	Oral	>5000 mg/kg	Taylor & Francis Online[3]
LD50	Mouse	Oral	14,700 mg/kg	-	
LD50	Rabbit	Dermal	>2000 mg/kg	-	
Ethylene Glycol (EG)	LD50 (Lethal Dose)	Human	Oral	1,400 - 1,600 mg/kg (estimated)	
LD50	Rat	Oral	4,700 mg/kg	-	GOV.UK[4]
LD50	Mouse	Oral	5,500 mg/kg	-	
LC50 (2h)	Rat, Mouse	Inhalation	>200 mg/m ³	GOV.UK[4]	

Repeated Dose Toxicity

For TPA, the primary effect observed in rodents after repeated high-dose exposure is the formation of bladder calculi, leading to hyperplasia and tumors.[3][5] A No-Observed-Adverse-Effect Level (NOAEL) has been established based on these findings. Ethylene glycol's repeated dose toxicity primarily targets the kidneys, with the formation of calcium oxalate crystals being a hallmark of its toxicity.[6][7]

Table 2: Repeated Dose Toxicity Data for Terephthalic Acid (TPA) and Ethylene Glycol (EG)

Substance	Species	Route	Duration	Key Effect	NOAEL	Reference
Terephthalic Acid (TPA)	Rat	Oral	-	Bladder calculi formation	142 mg/kg-day	Taylor & Francis Online[3]
Ethylene Glycol (EG)	Rat	Oral	Chronic	Kidney toxicity	-	US EPA[7]

Genotoxicity and Carcinogenicity

Most safety data sheets for BHET report no available data on its genotoxic or carcinogenic potential.[2] TPA is generally not considered genotoxic. The bladder tumors observed in rats are considered a secondary effect of the physical irritation from calculi formation and not due to a direct carcinogenic mechanism.[3][5] The US EPA has not classified ethylene glycol for carcinogenicity.[7]

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of BHET. Some studies have suggested that TPA may have reproductive effects in male rats at high concentrations.[8] Ethylene glycol has been shown to be fetotoxic in rodent studies at high doses.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation of toxicological data. Below are representative protocols for key studies on TPA and EG.

Terephthalic Acid: Bladder Calculi Formation Study in Rats

- Test Guideline: OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or similar.

- **Animal Model:** Weanling Sprague-Dawley or Wistar rats.
- **Dosage and Administration:** TPA is administered through the diet at various concentrations, for example, 0, 0.5%, 1.5%, and 5.0% of the total diet, for a period of 90 days.
- **Parameters Monitored:** Daily clinical observations, weekly body weight and food consumption measurements. Hematology and clinical chemistry parameters are assessed at termination.
- **Endpoint Analysis:** At the end of the study, a complete necropsy is performed. The urinary bladder is examined for the presence of calculi. Microscopic examination of the bladder, kidneys, and other relevant organs is conducted to assess for hyperplasia, inflammation, and other pathological changes. Urine analysis may also be performed to measure pH, electrolytes, and the presence of crystals.

Ethylene Glycol: Developmental Toxicity Study in Rats

- **Test Guideline:** OECD Guideline 414 (Prenatal Developmental Toxicity Study).
- **Animal Model:** Pregnant female rats (e.g., Sprague-Dawley).
- **Dosage and Administration:** Ethylene glycol is administered by gavage during the period of major organogenesis (e.g., gestation days 6 through 15). A control group receives the vehicle (e.g., water).
- **Parameters Monitored:** Maternal body weight, food and water consumption, and clinical signs of toxicity are recorded throughout the gestation period.
- **Endpoint Analysis:** Near the end of gestation (e.g., day 20), the dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

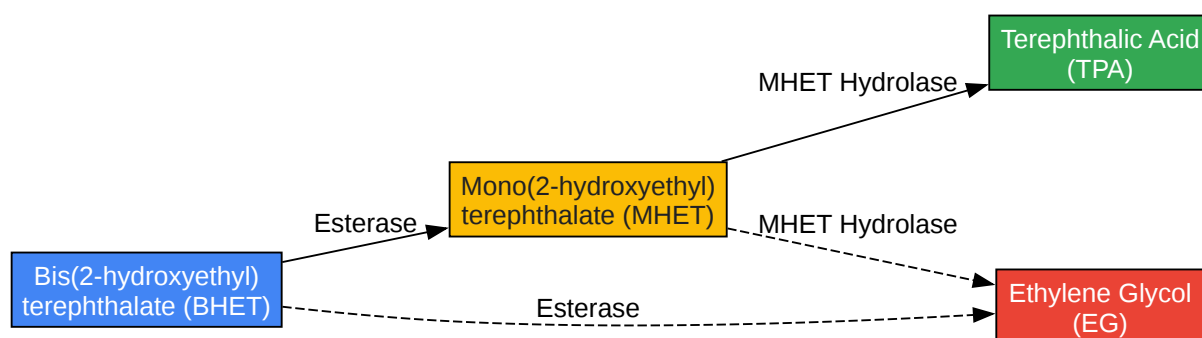
Metabolic Pathways and Toxicological Mechanisms

While a definitive mammalian metabolic pathway for BHET is not well-documented, it is expected to be hydrolyzed by esterases into its constituent parts. The microbial metabolic

pathway, however, has been described.

Microbial Metabolic Pathway of BHET

Microorganisms capable of degrading PET often do so by first breaking it down into BHET. The BHET is then further metabolized.

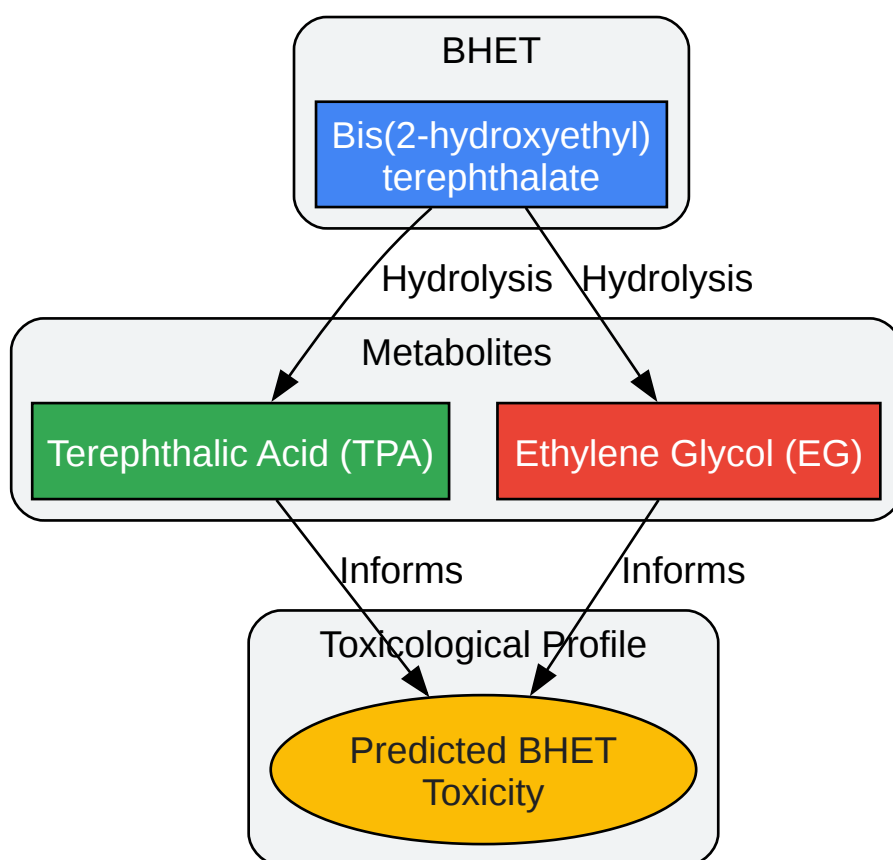


[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of BHET to TPA and EG.

Read-Across Approach for Toxicological Assessment

The toxicological assessment of BHET relies on the principle of read-across, where the toxicity of BHET is inferred from its hydrolysis products.



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the read-across approach for BHET.

Conclusion

The available toxicological data for **bis(2-hydroxyethyl) terephthalate** is sparse, with a heavy reliance on a read-across approach from its metabolites, terephthalic acid and ethylene glycol. This guide provides a comprehensive overview of the existing knowledge, summarizing the key toxicological endpoints for TPA and EG and presenting representative experimental protocols. The primary toxicological concerns, based on this read-across, would be potential kidney effects due to ethylene glycol metabolism and, at very high doses, the possibility of bladder calculi from terephthalic acid. It is imperative for researchers and professionals to recognize the significant data gaps for BHET itself and to consider this when evaluating its risk profile. Further direct toxicological testing on BHET would be necessary to move beyond the current read-across-based assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gov.uk [gov.uk]
- 5. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Toxicological Deep Dive into Bis(2-hydroxyethyl) Terephthalate: A Read-Across Approach]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044557#toxicological-studies-of-bis-2-hydroxyethyl-terephthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com